(E)-N-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine
Description
The compound (E)-N-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine is a hydroxylamine derivative featuring a benzodioxol core substituted with a bromine atom at the 6-position. Its structure includes an imine (C=N) bond formed between the hydroxylamine group and the methylidene-linked benzodioxol moiety.
Properties
IUPAC Name |
(NE)-N-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-6-2-8-7(12-4-13-8)1-5(6)3-10-11/h1-3,11H,4H2/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVWAWRHAYQDDA-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine typically involves the condensation of 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine atom on the benzodioxole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
(E)-N-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (E)-N-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This interaction can affect various cellular pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several benzodioxol- and hydroxylamine-containing derivatives, differing primarily in substituents and heterocyclic systems:
Key Observations:
- Substituent Impact: Bromine in the target compound likely enhances electrophilicity and steric bulk compared to non-halogenated analogs (e.g., ). The benzodithiazine core in introduces sulfone groups, increasing polarity and thermal stability (mp >300°C).
- Hydrogen Bonding : Analogous hydroxylamine derivatives (e.g., ) exhibit O–H···N interactions, which may enhance crystalline packing and stability. The target compound’s solubility could differ due to bromine’s hydrophobic effects.
Pharmacological and Industrial Potential
- Antifungal Activity : The imidazole analog () highlights the scaffold’s applicability in drug development. Bromine substitution in the target compound could modify bioavailability or target affinity.
- Isomerism : The detection of isomers in underscores the need for stereochemical control during synthesis, as isomer ratios may affect efficacy or toxicity.
Biological Activity
(E)-N-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a brominated benzodioxole moiety, which is known for its unique electronic properties that can influence biological interactions. The molecular formula of this compound is with a molecular weight of approximately 356.16 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₂BrN₂O₃ |
| Molecular Weight | 356.16 g/mol |
| CAS Number | 305858-87-1 |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in cellular signaling pathways. This inhibition may lead to altered cellular responses, particularly in cancer cells.
- Oxidative Stress Modulation : The compound has shown potential in modulating oxidative stress pathways, which are crucial in various diseases, including cancer and neurodegenerative disorders.
- Cellular Receptor Interaction : There is evidence that the compound may interact with certain cellular receptors, influencing cell growth and apoptosis.
Biological Activity and Therapeutic Potential
Research has indicated several biological activities associated with this compound:
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : In vitro tests revealed that this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Case Study 2 : Research indicated that it possesses significant antibacterial activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .
Research Findings
A summary of notable research findings related to the biological activity of this compound is provided below:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
